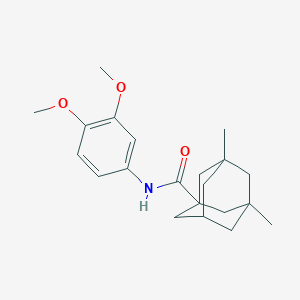

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

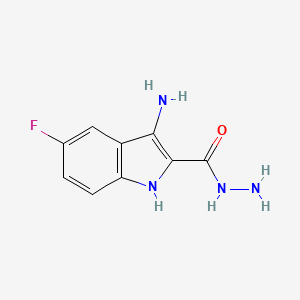

The compound “N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a common motif in medicinal chemistry due to its high stability. The adamantane core is substituted with a carboxamide group, which is a common functional group in bioactive compounds. The carboxamide is linked to a 3,4-dimethoxyphenyl group, which is a type of methoxyphenyl group that often contributes to the bioactivity of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional adamantane core, with the carboxamide and 3,4-dimethoxyphenyl groups providing additional complexity. The presence of the methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Scientific Research Applications

Synthesis and Catalytic Applications

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide and related compounds have been studied extensively for their applications in organic synthesis and catalysis. For example, N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide was identified as a new ligand for copper-catalyzed amination of aryl halides, offering an efficient pathway to various primary (hetero)aryl amines under mild conditions using inexpensive aqueous ammonia. This finding illustrates the compound's role in facilitating bond-forming reactions critical in pharmaceutical and materials chemistry (Shang Jiang et al., 2020).

Fluorescence Quenching Studies

Compounds with structural similarities to this compound have been utilized in fluorescence quenching studies to understand the quenching mechanisms of certain organic molecules. Such research provides insights into the photophysical properties of organic compounds, which is crucial for developing new materials for electronics and photonics. For instance, the quenching of the fluorescence of carboxamide derivatives by aniline and carbon tetrachloride in various solvents was studied to interpret quenching mechanisms, showcasing the relevance of these compounds in analytical chemistry and materials science (N. R. Patil et al., 2013).

Novel Synthetic Routes and Derivatives

The synthesis of novel derivatives of compounds structurally related to this compound has been a focus of research aiming to explore new therapeutic and material applications. These synthetic efforts have led to the creation of novel molecules with potential applications in medicinal chemistry and drug design. For example, the synthesis of novel 1,2-functionally-substituted derivatives demonstrates the versatility of these compounds in generating new pharmacophores (A. A. Aghekyan et al., 2009).

Electrochemical and Photochemical Properties

Research has also been conducted on the electrochemical and photochemical properties of compounds similar to this compound, contributing to the development of new materials for electronic and photonic applications. For instance, studies on anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on derivatives of these compounds have revealed their potential in creating smart windows and displays (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

Safety and Hazards

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(23)22-15-5-6-16(24-3)17(7-15)25-4/h5-7,14H,8-13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKVQIOVBCZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)

![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)